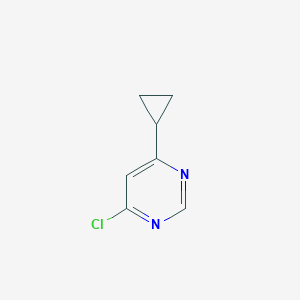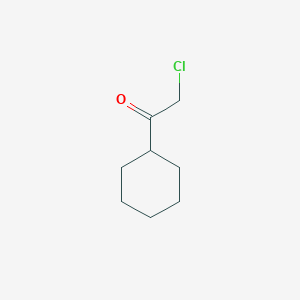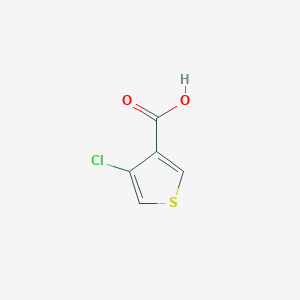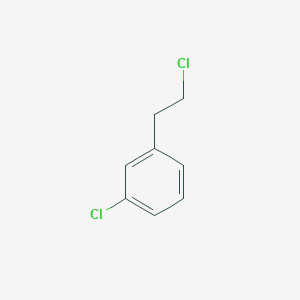![molecular formula C13H13ClN2S B3024842 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899926-60-4](/img/structure/B3024842.png)
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
描述
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a spirocyclic compound that features a unique structural framework. Spirocyclic compounds are characterized by a bicyclic system where the two rings are connected through a single atom. This particular compound contains a spiro linkage between a diazaspiro nonene and a chlorophenyl group, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of 5-arylidene-1-methyl-2-thiohydantoins with nitrile imines, which are generated in situ from hydrazonyl chlorides. The reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety, leading to the formation of the desired spirocyclic compound in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can modify the compound’s structure and reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated spirocyclic compound. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules and potential bioactivity.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and resins.
作用机制
The mechanism by which 3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione exerts its effects involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Thioxo-tetraazaspiro[4.4]nonenones: These compounds share a similar spirocyclic framework but differ in their substituents and functional groups.
Thia-tetraazaspiro[4.4]nonenones: These compounds also feature a spiro linkage but include sulfur atoms in their structure.
Uniqueness
3-(4-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to its specific combination of a chlorophenyl group and a diazaspiro nonene framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
3-(4-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c14-10-5-3-9(4-6-10)11-12(17)16-13(15-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYCNKZZWVEVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(=S)C(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


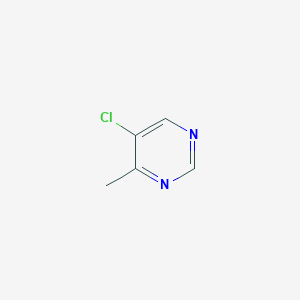
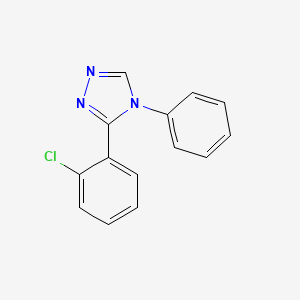
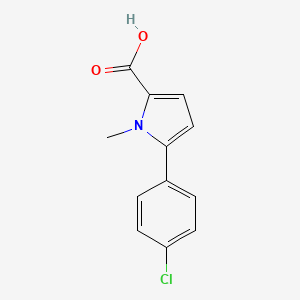
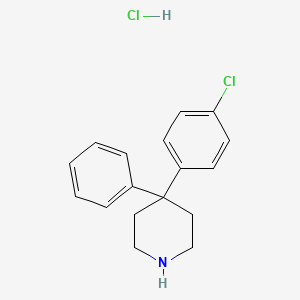
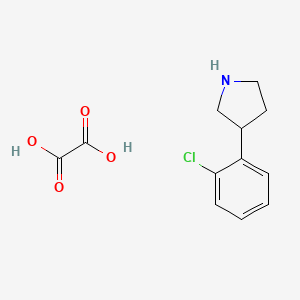

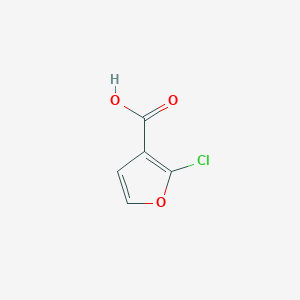

![7-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3024776.png)
